molecular formula C7H7BrClN3 B1377576 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1381940-76-6

5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B1377576
CAS No.: 1381940-76-6
M. Wt: 248.51 g/mol
InChI Key: YBSWGGZVBLYGLU-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride is a valuable benzimidazole derivative supplied as a high-purity research chemical for biomedical and pharmaceutical investigations. This compound features a brominated benzimidazole core structure, which serves as a key pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine bases, enabling effective interactions with biological polymers including proteins, enzymes, and receptors . This chemical scaffold demonstrates significant potential in antimicrobial research, particularly against Mycobacterium tuberculosis . Scientific studies have established that bromo-substituted benzimidazole analogues exhibit excellent tuberculostatic activity against both Mycobacterium tuberculosis and Mycobacterium bovis strains, with minimum inhibitory concentration (MIC) values ranging from 0.75 to 1.5 μg/mL . The presence of the bromo substituent at the 5-position enhances the compound's biological activity and binding affinity to microbial targets. In anticancer research, benzimidazole derivatives show promising antiproliferative properties against various human tumor cell lines. Research indicates that fluorinated benzimidazole hybrids analogous to this compound demonstrate potent growth inhibition in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values ranging from 0.83 to 1.81 μM . The hydrochloride salt form improves solubility and bioavailability for in vitro assay systems. The compound is provided as a solid material that requires storage in a cool, dark place, sealed in dry conditions at room temperature . This product is intended For Research Use Only and is not approved for human consumption, diagnostic use, or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate personal protective equipment when handling this material.

Properties

IUPAC Name

6-bromo-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSWGGZVBLYGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-diaminobenzene and 5-bromoisatin.

    Cyclization Reaction: The reaction between 1,2-diaminobenzene and 5-bromoisatin under acidic conditions leads to the formation of 5-bromo-1H-benzo[d]imidazol-2-amine.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution Products: Various substituted benzimidazoles.

    Oxidation Products: Benzimidazole N-oxides.

    Reduction Products: Benzimidazole amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : The compound exhibits inhibitory activity against various kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell growth in vitro, particularly against breast (MCF-7) and lung (A-549) cancer cell lines .
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, indicating potential for developing new antimicrobial therapies.

2. Biochemical Research

  • Enzyme Inhibition : Research has focused on its interactions with biological macromolecules, particularly as an enzyme inhibitor. This property is crucial for understanding its therapeutic potential and guiding future drug development efforts .
  • Neurological Applications : Its ability to cross the blood-brain barrier opens avenues for treating neurological disorders, although more research is needed to explore this application fully.

3. Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its derivatives can lead to various substituted benzimidazoles and other bioactive compounds .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of MCF-7 and A-549 cell lines with IC50 values indicating promising therapeutic potential .
Study 2Antimicrobial EfficacyShowed effectiveness against specific bacterial strains, supporting its use in developing new antimicrobial agents.
Study 3Enzyme InteractionInvestigated interactions with kinases; results indicated potential for enzyme inhibition relevant to cancer treatment.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and proteins, altering their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell function and viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Variants

6-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 1381940-76-6) differs in bromine placement (6-position vs. 5-position). This positional isomer exhibits a molecular weight of 248.51 g/mol and distinct hazard profiles (H302: harmful if swallowed; H315: skin irritation) . Computational studies suggest that bromine positioning alters electronic distributions, impacting reactivity and NLO properties .

5-Iodo-1H-benzo[d]imidazol-2-amine (CAS 2818-70-4) replaces bromine with iodine, increasing molecular weight (335.07 g/mol vs. 248.51 g/mol) and polarizability.

5-Chloro-1H-benzo[d]imidazol-2-amine shares a similar structure but with chlorine at the 5-position. Chlorine’s higher electronegativity may improve solubility in polar solvents but reduce lipophilicity compared to bromine .

Table 1: Halogenated Benzimidazole Derivatives
Compound CAS Number Molecular Weight (g/mol) Key Properties
5-Bromo-1H-benzo[d]imidazol-2-amine HCl 791595-74-9 248.51 High NLO activity; antimicrobial potential
6-Bromo-1H-benzo[d]imidazol-2-amine HCl 1381940-76-6 248.51 Higher toxicity (H302, H315); altered electronic properties
5-Iodo-1H-benzo[d]imidazol-2-amine 2818-70-4 335.07 Enhanced polarizability; lower synthetic yields
5-Chloro-1H-benzo[d]imidazol-2-amine 17228-38-5 181.62 Improved solubility; reduced lipophilicity

Substituted Derivatives

N-Aryl Derivatives (1a–1f) :

  • 1a (5-Bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine) : Incorporates a p-tolyl group, increasing hydrophobicity (logP ~2.8) and improving antimicrobial activity against Gram-positive bacteria .
  • 1b (5-Bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine) : The methoxy group enhances electron density, boosting NLO response (hyperpolarizability β = 1.2 × 10⁻³⁰ esu) .
  • 1c (5-Bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine) : Chlorine at the 3-position introduces steric hindrance, reducing reaction yields (65% vs. 85% for 1a) .

Acetamide-Protected Derivatives (2a–2f) :
Protecting the 2-amine group with acetyl (e.g., N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide (2) ) stabilizes the compound during synthesis. Derivatives like 2a–2f show moderated reactivity, enabling selective C–N bond formation .

Table 2: Key N-Aryl Derivatives of 5-Bromo-1H-benzo[d]imidazol-2-amine
Derivative Substituent Yield (%) Key NMR Shifts (¹H, CDCl₃) Application
1a p-Tolyl 85 δ 2.34 (s, 3H, CH₃); δ 7.86 (d, J = 6.9 Hz, 3H) Antimicrobial
1b 4-Methoxyphenyl 78 δ 3.80 (s, 3H, OCH₃); δ 7.93 (d, J = 7.9 Hz, 2H) NLO materials
1c 3-Chlorophenyl 65 δ 7.33 (d, J = 8.2 Hz, 4H); δ 7.85 (d, J = 7.9 Hz) Limited due to steric hindrance
1d Pyridin-3-yl 72 δ 8.60 (d, J = 4.2 Hz, 2H); δ 7.66 (t, J = 7.7 Hz) Chelating agents

Functionalized Benzimidazoles

Thiadiazole Hybrids (e.g., N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine) :
These hybrids exhibit dual pharmacological activity, combining benzimidazole’s antimicrobial properties with thiadiazole’s kinase inhibition. Melting points range from 175–224°C, higher than brominated analogs due to increased molecular rigidity .

Piperidinyl-Oxadiazole Derivatives (e.g., Compound 72) : Bulkier substituents like piperidinyl and oxadiazole groups enhance binding to bacterial MurA enzymes (IC₅₀ = 0.8 µM), outperforming simpler brominated benzimidazoles .

Biological Activity

5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride is a synthetic compound with the molecular formula C7H7BrClN3 and a molecular weight of 248.51 g/mol. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and potential neurological applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.

This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions. The presence of a bromine atom at the 5-position and an amino group at the 2-position contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Inhibitory Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Inhibition of PI3K/Akt pathway
A549 (Lung Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest in G2/M phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.025Strong inhibition
Escherichia coli0.019Complete death within 8 hours
Pseudomonas aeruginosa0.045Moderate inhibition

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom enhances binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it has been identified as a potent inhibitor of the TRPC5 channel, which plays a role in various physiological processes .

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzimidazole, including this compound, were evaluated for their ability to inhibit cancer cell growth in vitro and in vivo models. The findings indicated significant tumor growth reduction in treated groups compared to controls .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of various benzimidazole derivatives against clinical isolates of bacteria. The results highlighted that compounds similar to this compound exhibited promising antibacterial properties, particularly against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors. For example, brominated intermediates can be prepared by reacting 2-amino-benzimidazole derivatives with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates are characterized using:

  • FTIR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for imidazole rings) .
  • NMR spectroscopy (¹H and ¹³C) to verify regioselectivity and substitution patterns. For instance, aromatic protons in brominated derivatives appear as multiplets in the δ 7.36–8.35 ppm range .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation analysis .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Purity assessment : Use HPLC with UV detection (e.g., λ = 254 nm) and compare retention times against reference standards.
  • Stability : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the hydrochloride salt. Short-term stability can be monitored via TLC (Rf = 0.65 in ethyl acetate/hexane) .

Q. What standard biological assays are applicable for preliminary evaluation of its bioactivity?

  • Enzymatic inhibition : Use α-glucosidase or kinase assays (e.g., EGFR inhibition) with IC₅₀ determination via spectrophotometric methods .
  • Antioxidant activity : DPPH radical scavenging assays, with results normalized to ascorbic acid controls .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting specific receptors (e.g., EGFR)?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding modes. For example, docking studies of brominated benzimidazoles into EGFR’s ATP-binding pocket revealed hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
  • ADMET prediction : Use SwissADME or ProTox-II to assess pharmacokinetic properties (e.g., bioavailability, BBB penetration) and toxicity risks .

Q. What experimental design strategies optimize reaction yields and selectivity?

  • Factorial design : Apply 2^k factorial experiments to evaluate variables (temperature, catalyst loading, solvent polarity). For instance, a study on benzimidazole synthesis identified solvent polarity (DMF vs. ethanol) as the most critical factor for yield (p < 0.05) .
  • Response surface methodology (RSM) : Optimize multi-step reactions by modeling interactions between parameters (e.g., bromination time vs. NBS concentration) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Reproducibility checks : Validate assay conditions (e.g., enzyme batch, incubation time). For example, discrepancies in α-glucosidase inhibition may arise from variations in enzyme source (yeast vs. mammalian) .
  • Structural validation : Re-characterize compounds using single-crystal X-ray diffraction to confirm regiochemistry. Crystal structures of brominated benzimidazoles often show planar aromatic systems with Br···π interactions influencing activity .

Q. What analytical techniques resolve structural ambiguities in halogenated benzimidazoles?

  • X-ray crystallography : Determines absolute configuration and packing interactions. For example, C–Br bond lengths (~1.89 Å) and dihedral angles can distinguish positional isomers .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions, critical for confirming substitution patterns .

Methodological Resources

  • Synthetic protocols : Refer to Acta Crystallographica and Bioorganic Chemistry for step-by-step procedures .
  • Computational tools : Utilize PubChem’s retrosynthesis analyzer for one-step route prediction .
  • Data repositories : Access spectral libraries in NIST Chemistry WebBook for benchmarking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride
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5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride

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